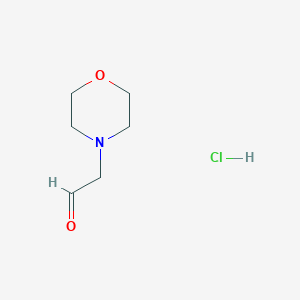

2-Morpholinoacetaldehyde hydrochloride

Description

2-Morpholinoacetaldehyde hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.618. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in research and development settings.

Properties

IUPAC Name |

2-morpholin-4-ylacetaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-4-1-7-2-5-9-6-3-7;/h4H,1-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBIVRGYHAHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590794 | |

| Record name | (Morpholin-4-yl)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172495-88-3 | |

| Record name | (Morpholin-4-yl)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoacetaldehyde hydrochloride typically involves the reaction of morpholine with acetaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Commonly used solvents include water or ethanol.

Catalyst: Hydrochloric acid acts as both a catalyst and a reactant.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: Morpholine and acetaldehyde.

Reaction Vessel: Large-scale reactors with temperature and pressure control.

Purification: The product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoacetaldehyde hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonists of G-Protein Coupled Receptors (GPCRs)

2-Morpholinoacetaldehyde hydrochloride has been identified as a potential lead compound for developing drugs targeting GPCRs, particularly serotonin receptors (5-HT receptors). These receptors are crucial in modulating neurotransmitter release and are implicated in various psychiatric disorders. The ability of morpholino compounds to act as antagonists opens avenues for new antidepressants and antipsychotics .

1.2 Synthesis of Morpholino Derivatives

The compound serves as a precursor in synthesizing various morpholino derivatives, which have shown efficacy in therapeutic applications. For instance, derivatives have been explored for their roles in developing bioactive molecules that can interact with biological systems, enhancing drug design strategies .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on mitochondrial aldehyde dehydrogenase (ALDH2) have indicated that morpholino compounds can modulate enzyme activity, providing insights into metabolic regulation and potential therapeutic interventions for conditions like nitrate tolerance .

2.2 Gastric Protection Mechanisms

Recent studies have investigated the protective effects of morpholino compounds against gastric injuries induced by ethanol and hydrochloric acid (HCl). The administration of zinc-morpholine complexes has shown significant protective effects, suggesting that this compound could contribute to developing treatments for gastric ulcers .

4.1 Case Study: GPCR Antagonism

In a study published in Journal of Medicinal Chemistry, researchers synthesized several morpholino derivatives, including this compound, to evaluate their effectiveness as GPCR antagonists. Results showed promising binding affinities, paving the way for further development into therapeutic agents targeting mood disorders .

4.2 Case Study: Gastric Ulcer Protection

A study conducted on animal models demonstrated that treatment with zinc-morpholine complexes significantly reduced gastric mucosal damage induced by ethanol and HCl exposure. The results indicated a reduction in malondialdehyde levels and an increase in antioxidant enzyme activities, highlighting the protective role of morpholino compounds against oxidative stress in gastric tissues .

Mechanism of Action

The mechanism of action of 2-Morpholinoacetaldehyde hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and enzymes, potentially altering their function. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or protein modification studies .

Comparison with Similar Compounds

Similar Compounds

Morpholine: A parent compound with similar structural features but lacks the aldehyde group.

2-Morpholinoacetaldehyde: The non-hydrochloride form of the compound.

N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

2-Morpholinoacetaldehyde hydrochloride is unique due to the presence of both the morpholine ring and the aldehyde group, which allows it to participate in a variety of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.

Biological Activity

2-Morpholinoacetaldehyde hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is an aldehyde derivative with the molecular formula C6H12ClN1O. It is characterized by its morpholino group, which enhances its solubility and reactivity in biological systems. The compound is known to exhibit various pharmacological properties, making it a subject of interest in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Aldehyde Dehydrogenase Interaction : Research indicates that compounds similar to 2-Morpholinoacetaldehyde may interact with aldehyde dehydrogenases (ALDH), particularly ALDH2. This enzyme plays a crucial role in detoxifying aldehydes and protecting cells from oxidative stress and inflammation .

- Gene Regulation : The compound has been utilized in studies involving morpholino oligomers, which are known for their ability to regulate gene expression. These oligomers can selectively knock down specific mRNA targets, thereby influencing cellular functions .

Cytotoxicity and Protective Effects

A study highlighted the protective effects of ALDH2 against oxidative stress-induced damage in cardiac cells. When treated with lipopolysaccharides (LPS), which induce inflammation, ALDH2 activity was shown to decrease, suggesting that enhancing ALDH2 activity through compounds like 2-Morpholinoacetaldehyde could mitigate such damage .

Gene Silencing Applications

In experimental models, 2-Morpholinoacetaldehyde has been incorporated into morpholino oligomers for gene silencing. These oligomers demonstrated effective spatiotemporal control over gene expression in zebrafish models, indicating potential therapeutic applications in developmental biology and genetic disorders .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.